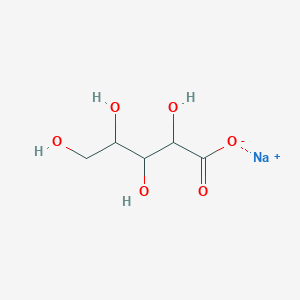
D-Arabinoic acid sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing D-Arabinoic acid sodium salt involves the oxidation of D-glucose with oxygen in alkaline methanol-water mixtures . This method is convenient for producing crystalline sodium D-arabinonate .
Industrial Production Methods
Industrial production methods for this compound typically involve the extraction and purification of arabinose from natural sources, followed by its oxidation to form the sodium salt . The process design and techno-economic assessment of arabinose oxidation on gold catalysts have been studied to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
D-Arabinoic acid sodium salt undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: Substitution reactions may involve nucleophiles such as hydroxide ions.
Major Products Formed
The major product formed from the oxidation of D-glucose is crystalline sodium D-arabinonate .
Scientific Research Applications
D-Arabinoic acid sodium salt has several scientific research applications:
Mechanism of Action
The mechanism of action of D-Arabinoic acid sodium salt involves its role as a metabolite in the D-arabinose pathway . It participates in various biochemical reactions, contributing to the metabolism of sugars and the production of energy . The molecular targets and pathways involved include enzymes and metabolic intermediates in the D-arabinose pathway .
Comparison with Similar Compounds
Similar Compounds
D-Glucose: A common sugar that can be oxidized to produce D-Arabinoic acid sodium salt.
D-Galacturonic acid: Another sugar acid with similar properties and applications.
L-Ribonic acid: A similar compound used in various biochemical processes.
Uniqueness
This compound is unique due to its specific role in the D-arabinose pathway and its applications in both scientific research and industrial processes . Its ability to be synthesized from D-glucose and its involvement in metabolic pathways make it a valuable compound in various fields .
Properties
Molecular Formula |
C5H9NaO6 |
|---|---|
Molecular Weight |
188.11 g/mol |
IUPAC Name |
sodium;2,3,4,5-tetrahydroxypentanoate |
InChI |
InChI=1S/C5H10O6.Na/c6-1-2(7)3(8)4(9)5(10)11;/h2-4,6-9H,1H2,(H,10,11);/q;+1/p-1 |
InChI Key |
IDBPBTCQINMQJK-UHFFFAOYSA-M |
Canonical SMILES |
C(C(C(C(C(=O)[O-])O)O)O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


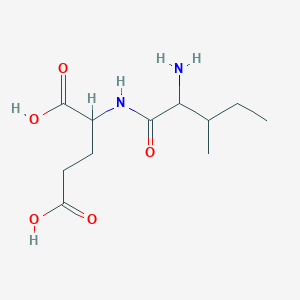
![(2,2-Dimethyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl) acetate](/img/structure/B12108262.png)
![[2-(trimethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine](/img/structure/B12108263.png)

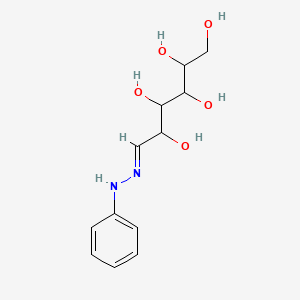
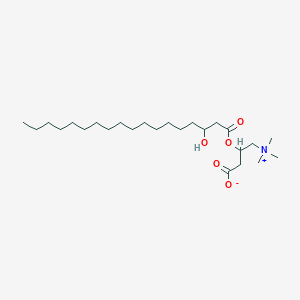
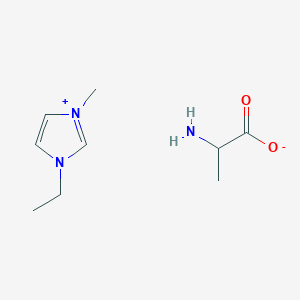

amine](/img/structure/B12108302.png)




![Glycine, n-[(1,1-dimethylethoxy)carbonyl]-l-alanyl-, methyl ester](/img/structure/B12108332.png)
